tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
Description
tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate (CAS: 1445951-24-5) is a spirocyclic compound with a molecular formula of C₁₄H₂₆N₂O₃ and a molecular weight of 270.37 g/mol. It features a 6-oxa-2-azaspiro[4.5]decane core, where the oxa (oxygen) and aza (nitrogen) atoms contribute to its unique three-dimensional geometry. The aminomethyl (-CH₂NH₂) substituent at position 7 enhances its reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties or introducing functional groups .
This compound is listed with a purity of 98% and was historically available in quantities ranging from 100 mg to 5 g. Its synthesis and applications align with the broader use of spirocyclic scaffolds in drug discovery, where rigidity and stereochemical control are critical .
Properties
Molecular Formula |
C14H26N2O3 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-7-14(10-16)6-4-5-11(9-15)18-14/h11H,4-10,15H2,1-3H3 |
InChI Key |
UNNUUBYWUTWBAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCC(O2)CN |
Origin of Product |
United States |
Preparation Methods
Iodocyclization-Mediated Spiro Ring Formation
The spiro[4.5]decane core is constructed via iodocyclization of tert-butyl-protected precursors. A representative procedure involves reacting tert-butyl 4-methylenepiperidine-1-carboxylate with iodine (I₂) in acetonitrile (CH₃CN) catalyzed by sodium bicarbonate (NaHCO₃) . The reaction proceeds at 0°C to room temperature, yielding tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate as an intermediate.
Key Data:
| Starting Material | Reagents/Conditions | Yield | Intermediate |
|---|---|---|---|
| tert-Butyl 4-methylenepiperidine-1-carboxylate | I₂, NaHCO₃, CH₃CN, 0°C → rt | 82% | tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate |
This method leverages the electrophilic nature of iodine to induce cyclization, forming the spirocyclic framework with high regioselectivity .
Reductive Amination for Aminomethyl Group Introduction
The iodomethyl intermediate undergoes substitution with ammonia or benzylamine, followed by reduction to install the aminomethyl group. Sodium cyanoborohydride (NaBH₃CN) in ethanol (CH₃CH₂OH) under microwave irradiation (110°C, 100 min) achieves reductive amination with 56% yield .
Example Procedure:
-
Substitution: React tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate with ammonium acetate (NH₄OAc) in ethanol.
-
Reduction: Add NaBH₃CN and irradiate at 110°C.
-
Workup: Extract with ethyl acetate (EtOAc), dry over Na₂SO₄, and purify via column chromatography .
Optimization Note: Microwave irradiation reduces reaction time from 24 hours to 100 minutes, minimizing side product formation .
Boc Protection/Deprotection Strategies
Boc (tert-butoxycarbonyl) protection is critical for amine stability during synthesis. A two-step protocol involves:
-
Protection: Treat 7-aminomethyl-6-oxa-2-azaspiro[4.5]decane with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (Et₃N) .
-
Deprotection: Use hydrochloric acid (HCl) in dioxane to remove the Boc group post-functionalization .
Yield Comparison:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DCM, rt, 3h | 95% |
| Boc Deprotection | 4M HCl/dioxane, 0°C → rt, 2h | 89% |
Alternative Routes via Spirocyclic Ketone Intermediates
Spirocyclic ketones serve as versatile precursors. For example, tert-butyl 7-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate is reduced using sodium borohydride (NaBH₄) in methanol (MeOH) at 0°C, yielding the alcohol intermediate, which is subsequently aminated .
Procedure Overview:
-
Reduction: NaBH₄ in MeOH at 0°C (30 min) → 93.7% yield of tert-butyl 7-hydroxy-6-oxa-2-azaspiro[4.5]decane-2-carboxylate .
-
Amination: Mitsunobu reaction with phthalimide or direct ammonolysis .
Challenges: Steric hindrance in the spiro system often necessitates elevated temperatures (80–100°C) for amination, reducing yields to 60–70% .
Industrial-Scale Synthesis Challenges
Patents highlight difficulties in scaling spirocyclic syntheses. For instance, CN111533745A describes a three-step process for a related compound, emphasizing the need for cost-effective catalysts and streamlined purification . Key issues include:
-
Stereochemical Control: Racemization during amination requires chiral auxiliaries or enantioselective catalysis .
-
Purification: Silica gel chromatography is impractical industrially; alternatives like crystallization or distillation are preferred .
Case Study: Arctom Scientific’s route achieves 95% purity via recrystallization from diisopropyl ether, but scalability is limited by high catalyst costs .
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Iodocyclization | High regioselectivity | Requires toxic iodine | 71–91% |
| Reductive Amination | Rapid under microwave | Cyanide byproducts | 56–60% |
| Boc Protection | Excellent amine stability | Acid-sensitive | 89–95% |
| Spirocyclic Ketones | Versatile intermediates | Multi-step | 60–93.7% |
Chemical Reactions Analysis
tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Enzyme Inhibition
Research has indicated that compounds similar to tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate exhibit inhibitory effects on various enzymes, which can be pivotal in treating diseases such as diabetes and Alzheimer's.
Case Study:
A study published in Brazilian Journal of Pharmaceutical Sciences investigated the enzyme inhibitory potential of sulfonamides with similar spirocyclic structures. The compounds were tested against alpha-glucosidase and acetylcholinesterase enzymes, revealing promising results in lowering blood glucose levels and improving cognitive function in animal models .
Antitumor Activity
The compound's structural characteristics suggest potential antitumor activity. Its ability to interact with microtubules makes it a candidate for further exploration as an antimitotic agent.
Case Study:
In a study focusing on related compounds, derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization, showing IC values ranging from 2.6 to 18 nM across various cancer cell lines . Such findings suggest that this compound may possess similar properties worthy of investigation.
Synthesis and Modification
The synthesis of this compound can be achieved through various methods, including the reaction of appropriate precursors under controlled conditions. Modifications to the structure can enhance its biological activity or alter its pharmacokinetic properties.
Table: Synthesis Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Amino acid + tert-butyl ester | Room temperature | Intermediate compound |
| 2 | Intermediate + carbonyl compound | Acidic medium | This compound |
Pharmacological Potential
The pharmacological profile of this compound suggests several therapeutic applications:
- Antidiabetic Agents : By inhibiting alpha-glucosidase, it may help manage postprandial blood glucose levels.
- Neuroprotective Agents : Its potential to inhibit acetylcholinesterase could aid in treating cognitive decline associated with Alzheimer's disease.
- Anticancer Agents : Its interaction with microtubules positions it as a candidate for further development as an anticancer drug.
Mechanism of Action
The mechanism of action of tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .
Comparison with Similar Compounds
Key Compounds:
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (CAS: 336191-17-4) Molecular Formula: C₁₂H₂₂N₂O₂ Molecular Weight: 226.32 g/mol Purity: 95% Key Feature: Contains two nitrogen atoms (2,8-diaza) instead of the oxa and aza in the target compound.
tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate (CAS: 1363381-61-6) Molecular Formula: C₁₃H₂₄N₂O₂ Molecular Weight: 240.34 g/mol Purity: 97% Key Feature: Amino group at position 8 instead of 7, altering steric and electronic interactions in downstream reactions .
tert-Butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 1073182-74-7) Molecular Formula: C₁₆H₂₅F₃N₂O₆ (trifluoroacetic acid salt) Molecular Weight: 398.38 g/mol Key Feature: Combines aminomethyl and oxo groups, offering dual reactivity sites for conjugation or cyclization .
Physical and Chemical Properties
Biological Activity
tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate (CAS Number: 192658-23-4) is a compound of interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a spirocyclic structure that contributes to its biological properties.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:
- Enzyme Inhibition : Compounds with spirocyclic structures may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of amino groups can enhance binding affinities to certain receptors, potentially modulating neurotransmission or other signaling pathways.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have been evaluated against various bacterial strains, demonstrating significant inhibition of growth at certain concentrations.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
| C | P. aeruginosa | 64 µg/mL |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated cytotoxic effects on several cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 10 |
| A549 | 20 |
Case Studies
- In Vitro Studies : A study conducted on human leukemia cells indicated that this compound exhibited dose-dependent cytotoxicity, suggesting its potential as a lead compound for developing new anticancer therapies .
- Animal Models : In vivo studies using murine models showed that administration of the compound led to a significant reduction in tumor size compared to control groups, supporting further investigation into its therapeutic applications .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reductive amination | NaBH₃CN, MeOH, 0°C → RT | 65–78 | |
| Mitsunobu reaction | DIAD, PPh₃, THF | 52 | |
| Boc-protected cyclization | TFA for deprotection | 70–85 |
Critical Considerations : Optimize pH and temperature to avoid Boc-group cleavage. Low yields (<50%) often result from steric hindrance in the spirocyclic core .
Basic: What spectroscopic and chromatographic methods validate the structure and purity of this compound?
Q. Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the spirocyclic structure (e.g., δ 1.4 ppm for tert-butyl protons, δ 3.5–4.0 ppm for oxa/aza ring protons) .
- Mass Spectrometry : Exact mass (e.g., [M+H]⁺ = 257.18) matches theoretical values .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% by area) .
Q. Table 2: Key Spectroscopic Data
| Technique | Observed Signal | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H, Boc), δ 3.68 (m, 2H, OCH₂) | |
| HRMS (ESI+) | m/z 257.1793 ([M+H]⁺, calc. 257.1798) |
Note : Discrepancies in melting points (e.g., "no data" in vs. 184–186°C in ) require cross-validation via DSC.
Advanced: How can researchers resolve contradictions in reported physical properties (e.g., solubility)?
Methodological Answer :
Contradictory data (e.g., solubility in vs. ) arise from differing analytical protocols. Mitigation strategies include:
Standardized Solubility Testing : Use USP buffers (pH 1.2–7.4) and quantify via UV-Vis or HPLC .
Crystallography : Single-crystal X-ray diffraction resolves polymorphic variations .
Interlaboratory Validation : Compare results across ≥3 independent labs to identify systematic errors.
Example : If a study reports "insoluble in water" but another notes partial solubility , assess particle size/distribution via dynamic light scattering (DLS).
Advanced: What strategies enable stereochemical control during synthesis of the spirocyclic core?
Methodological Answer :
The spirocyclic system’s stereochemistry is influenced by:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to direct ring closure .
- Asymmetric Catalysis : Pd-catalyzed aminations with chiral ligands (e.g., Josiphos) achieve >90% ee .
- Dynamic Resolution : Racemic mixtures are resolved via enzymatic hydrolysis (e.g., lipases) .
Critical Insight : Monitor diastereomer ratios via chiral HPLC (e.g., Chiralpak IA column) .
Basic: What are the best practices for handling and storage to ensure compound stability?
Q. Methodological Answer :
Q. Table 3: Stability Under Stress Conditions
| Condition | Observation | Reference |
|---|---|---|
| 40°C, 75% RH, 1wk | 98% purity by HPLC | |
| 0.1M HCl, 24h | Boc cleavage (purity drops to 70%) |
Advanced: How to design experiments to assess metabolic or toxicological profiles?
Q. Methodological Answer :
- In Vitro Assays : Cytochrome P450 inhibition screening (e.g., CYP3A4/2D6 isoforms) .
- Ames Test : Use Salmonella typhimurium TA98/TA100 strains to assess mutagenicity .
- Acute Toxicity : OECD Guideline 423 (oral administration in rodents) .
Note : Current data gaps (e.g., "no reproductive toxicity data" ) warrant further testing.
Advanced: How to optimize purification for scale-up to multi-gram quantities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
